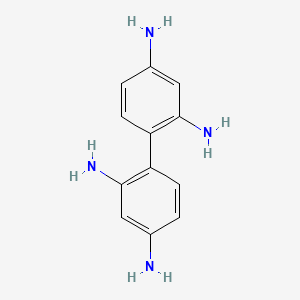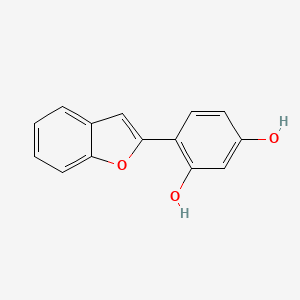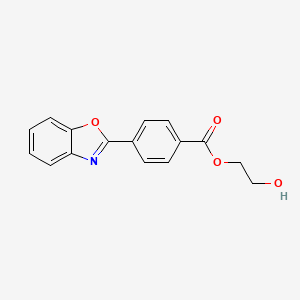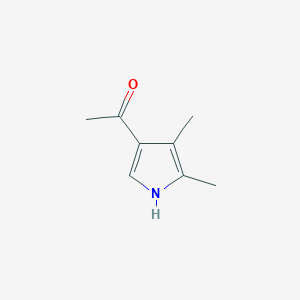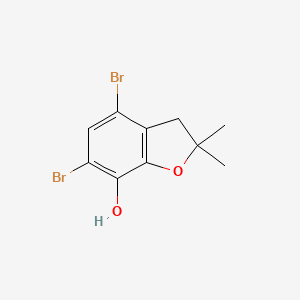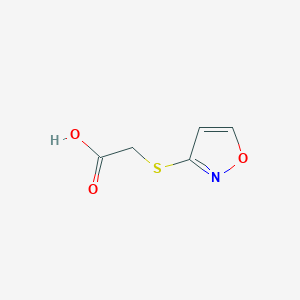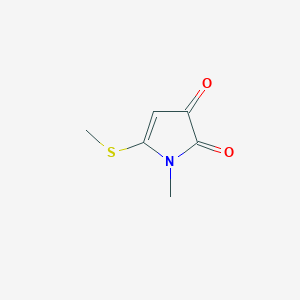![molecular formula C29H45O2P B12882441 Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized phosphine ligand known for its application in various catalytic processes. This compound is characterized by its bulky structure, which imparts unique steric and electronic properties, making it highly effective in facilitating cross-coupling reactions and other catalytic transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions to introduce the phosphine moiety onto the biphenyl scaffold. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Cross-Coupling: It is highly effective in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, in cross-coupling reactions, the products are often biaryl compounds or amines, depending on the nature of the coupling partners.
科学研究应用
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is employed in the production of fine chemicals and materials.
作用机制
The mechanism by which Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. The bulky structure of the ligand provides steric hindrance, which can enhance the selectivity and efficiency of the catalyst. The phosphine moiety coordinates with the metal center, facilitating the activation of substrates and promoting the desired chemical transformations.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and reactivity compared to other phosphine ligands.
属性
分子式 |
C29H45O2P |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C29H45O2P/c1-17(2)22-15-23(18(3)4)27(24(16-22)19(5)6)28-25(30-11)13-14-26(31-12)29(28)32(20(7)8)21(9)10/h13-21H,1-12H3 |
InChI 键 |
TYKBZBVSDHTCRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


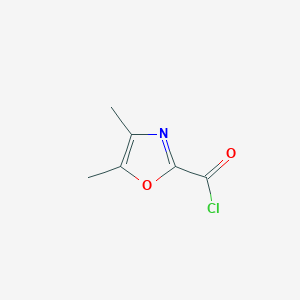
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
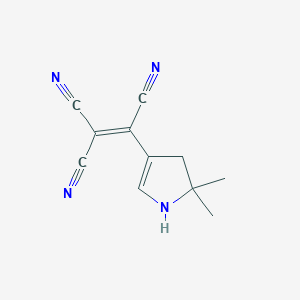
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)
